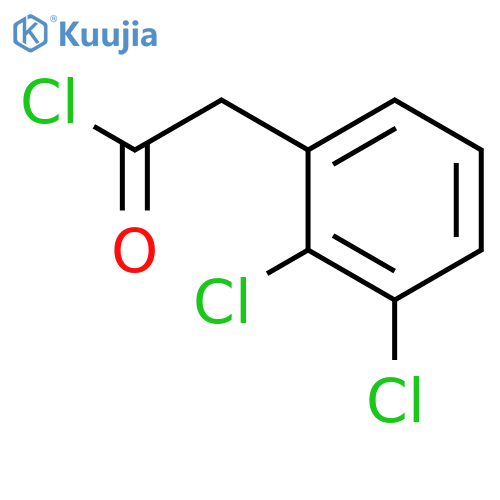Cas no 82302-32-7 (2,3-Dichloro-benzeneacetyl Chloride)

82302-32-7 structure
商品名:2,3-Dichloro-benzeneacetyl Chloride
CAS番号:82302-32-7
MF:C8H5Cl3O
メガワット:223.483699560165
MDL:MFCD12024972
CID:2137499
PubChem ID:10867921
2,3-Dichloro-benzeneacetyl Chloride 化学的及び物理的性質
名前と識別子
-
- (2,3-dichloro-phenyl)-acetyl chloride
- 2,3-dichlorophenylacetyl chloride
- SBMJVTVTIZEHHN-UHFFFAOYSA-N
- Benzeneacetyl chloride, 2,3-dichloro-
- 82302-32-7
- DB-299499
- SCHEMBL3086828
- 2-(2,3-dichlorophenyl)acetyl Chloride
- 2,3-Dichloro-benzeneacetyl Chloride
-
- MDL: MFCD12024972
- インチ: InChI=1S/C8H5Cl3O/c9-6-3-1-2-5(8(6)11)4-7(10)12/h1-3H,4H2
- InChIKey: SBMJVTVTIZEHHN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 221.940598Da
- どういたいしつりょう: 221.940598Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
2,3-Dichloro-benzeneacetyl Chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B188890-500mg |
2,3-Dichloro-benzeneacetyl Chloride |
82302-32-7 | 500mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B188890-50mg |
2,3-Dichloro-benzeneacetyl Chloride |
82302-32-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B188890-100mg |
2,3-Dichloro-benzeneacetyl Chloride |
82302-32-7 | 100mg |
$ 65.00 | 2022-06-07 |
2,3-Dichloro-benzeneacetyl Chloride 関連文献
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
82302-32-7 (2,3-Dichloro-benzeneacetyl Chloride) 関連製品
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
